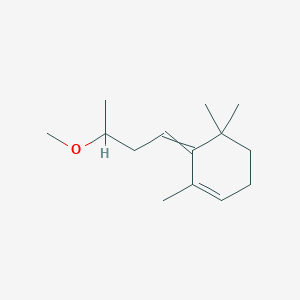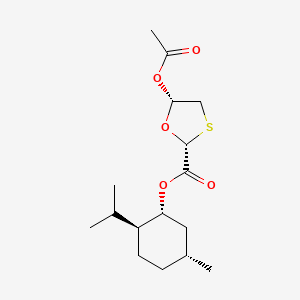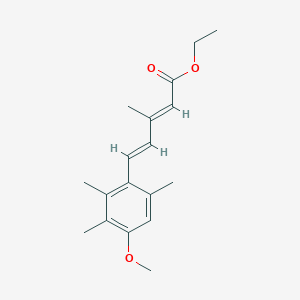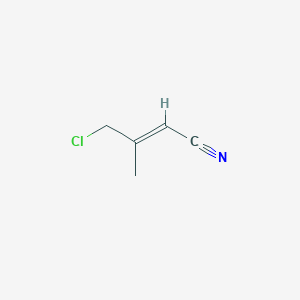
4-Chloro-3-methy-2-butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
4-Chloro-3-methy-2-butenenitrile can be synthesized through multiple routes. One common method involves the reaction of diethyl cyanomethylphosphonate with chloroacetone . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Analyse Des Réactions Chimiques
4-Chloro-3-methy-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-3-methy-2-butenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Chloro-3-methy-2-butenenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Chloro-3-methy-2-butenenitrile can be compared with other similar compounds such as:
4-Chloro-3-methylbut-2-enenitrile: Similar in structure but may have different reactivity and applications.
4-Chloro-3-methylcrotononitrile: Another related compound with potential differences in chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and suitability for various applications in research and industry .
Propriétés
Numéro CAS |
4450-34-4 |
|---|---|
Formule moléculaire |
C5H6ClN |
Poids moléculaire |
115.56 g/mol |
Nom IUPAC |
4-chloro-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3 |
Clé InChI |
BSJPXSSFMNEOQV-UHFFFAOYSA-N |
SMILES |
CC(=CC#N)CCl |
SMILES canonique |
CC(=CC#N)CCl |
Synonymes |
4-Chlor-3-methyl-crotononitril; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140661.png)
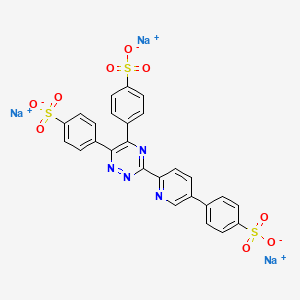
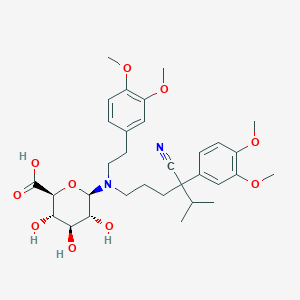


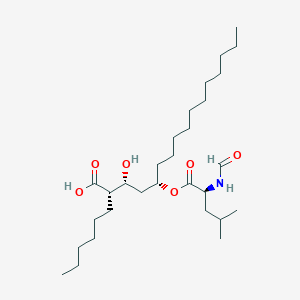
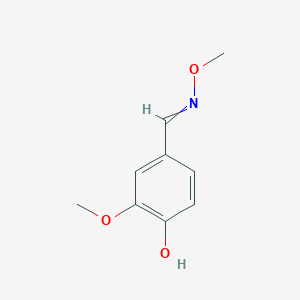
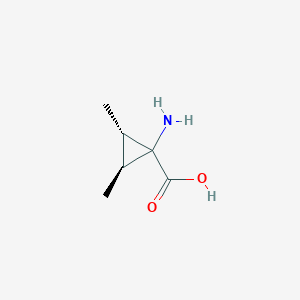
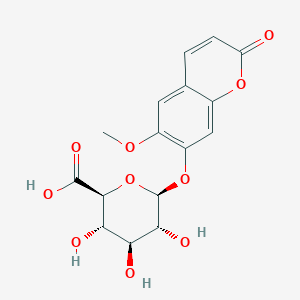
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)
